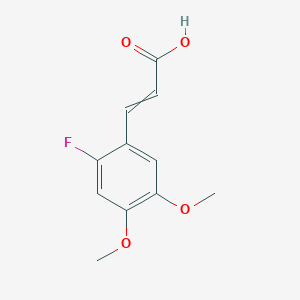
3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C11H11FO4 It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and two methoxy groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluoro-4,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It can also be employed in the design of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Fluoro-4-(methoxycarbonyl)phenyl)prop-2-enoic acid
- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
- 3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid
Comparison:
- 3-(2-Fluoro-4-(methoxycarbonyl)phenyl)prop-2-enoic acid: This compound has a methoxycarbonyl group instead of a methoxy group, which can affect its reactivity and biological activity.
- 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions with biological targets.
- 3-(3-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and potential applications.
The uniqueness of 3-(2-Fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid lies in the combination of the fluorine atom and methoxy groups, which impart distinct chemical and biological properties to the compound.
Eigenschaften
CAS-Nummer |
682805-19-2 |
|---|---|
Molekularformel |
C11H11FO4 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11FO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
AIJRYLNBFGKWES-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)

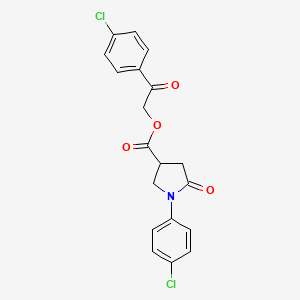

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
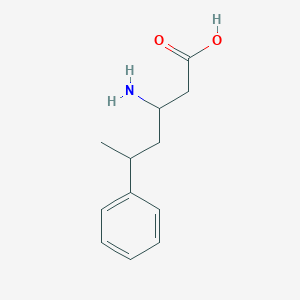
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)

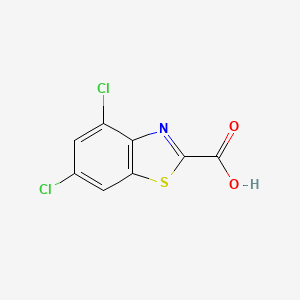
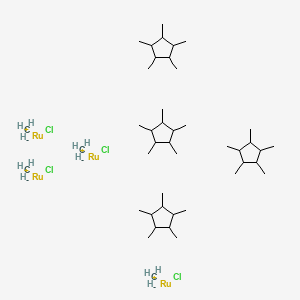


![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
